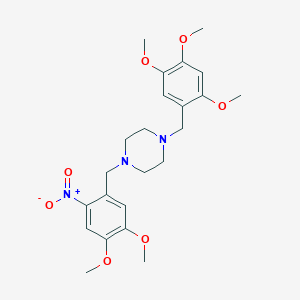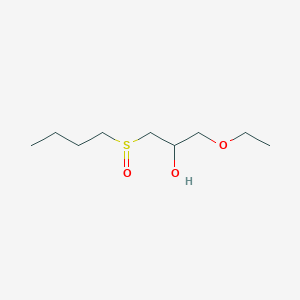![molecular formula C12H15ClN2O4S B5121988 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate the immune system and treat a range of autoimmune and inflammatory diseases.
Mecanismo De Acción
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In addition, it has been shown to modulate immune cell function and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is its specificity for Janus kinases, which makes it a potentially safer and more effective alternative to other immunosuppressive drugs. However, like all drugs, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has limitations. It may have off-target effects that could lead to unwanted side effects, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are many potential future directions for research on 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One area of interest is the development of more selective Janus kinase inhibitors that could provide even greater therapeutic benefits with fewer side effects. In addition, researchers are investigating the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in combination with other drugs to enhance its efficacy and reduce the risk of resistance. Finally, there is ongoing research into the role of Janus kinases in a range of diseases beyond autoimmune and inflammatory disorders, which could open up new avenues for the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide and related compounds.
Métodos De Síntesis
The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a multistep process that involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine and subsequent reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with chloroacetyl chloride to produce the final product.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been the subject of numerous scientific studies, primarily in the field of immunology and inflammation. It has been investigated for its potential to treat a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has shown promise in the treatment of transplant rejection and graft-versus-host disease.
Propiedades
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-10-7-9(3-4-11(10)19-8-12(14)16)20(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQWFNXWJJIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)